molecular formula C15H21FN2O B11850406 4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane

4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane

Cat. No.: B11850406
M. Wt: 264.34 g/mol
InChI Key: HKTVYWWASSUVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[55]undecane is a spiro compound characterized by a unique structure that includes a spirocyclic framework with a fluorobenzyl group Spiro compounds are known for their distinct three-dimensional structures, which often result in unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by the introduction of the fluorobenzyl group. One common synthetic route includes the reaction of a suitable spirocyclic precursor with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process might include techniques such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced spirocyclic compounds.

    Substitution: Formation of substituted fluorobenzyl derivatives.

Scientific Research Applications

4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its spirocyclic framework can be utilized in the development of novel materials with unique mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, potentially modulating their activity. The spirocyclic core may also contribute to the compound’s stability and bioavailability, making it an effective agent in various biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane Spiro Compounds: These compounds share a similar spirocyclic structure but differ in the heteroatoms present in the rings.

    1,3-Dithiane Spiro Compounds: These compounds contain sulfur atoms in the spirocyclic framework, leading to different chemical properties.

Uniqueness

4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties and enhances its potential for specific biological interactions. The combination of oxygen and nitrogen atoms in the spirocyclic core also contributes to its unique reactivity and stability.

Properties

Molecular Formula

C15H21FN2O

Molecular Weight

264.34 g/mol

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C15H21FN2O/c16-14-3-1-13(2-4-14)11-18-9-10-19-15(12-18)5-7-17-8-6-15/h1-4,17H,5-12H2

InChI Key

HKTVYWWASSUVBY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CN(CCO2)CC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.